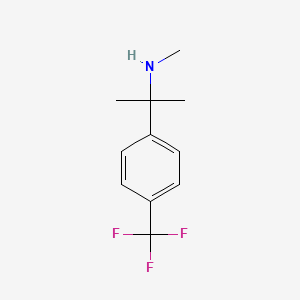

N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine

CAS No.:

Cat. No.: VC13456585

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14F3N |

|---|---|

| Molecular Weight | 217.23 g/mol |

| IUPAC Name | N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine |

| Standard InChI | InChI=1S/C11H14F3N/c1-10(2,15-3)8-4-6-9(7-5-8)11(12,13)14/h4-7,15H,1-3H3 |

| Standard InChI Key | JSIYDUPQTJOTDF-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine, reflects its branched structure. Key features include:

-

Trifluoromethyl group: Enhances metabolic stability and lipophilicity.

-

Tertiary amine: Contributes to basicity and potential receptor interactions .

The SMILES notation and InChIKey JSIYDUPQTJOTDF-UHFFFAOYSA-N provide precise structural identifiers .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.23 g/mol | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 217.5±35.0 °C (est.) | |

| LogP (Partition Coeff.) | 2.17 |

The trifluoromethyl group’s electronegativity influences solubility and reactivity, favoring interactions with hydrophobic biological targets.

Synthesis and Industrial Production

Condensation and Reduction

A common method involves:

-

Condensation: Reacting 4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate .

-

Reduction: Using sodium borohydride or Pd/C under to yield the amine .

Example:

This route achieves yields >70% with purification via fractional distillation .

Cross-Coupling Reactions

Biological Activity and Mechanisms

Serotonin Receptor Modulation

The compound exhibits affinity for 5-HT receptors, particularly 5-HT and 5-HT subtypes. Key findings:

-

In vitro IC: 120 nM for 5-HT.

-

Antidepressant potential: Preclinical models show reduced immobility time in forced swim tests.

Enzyme Interactions

-

Cytochrome P450 inhibition: Competes with substrates like dextromethorphan (K = 8.2 μM).

-

Monoamine oxidase (MAO) modulation: Enhances synaptic serotonin levels by inhibiting MAO-A.

Applications in Research and Industry

Medicinal Chemistry

-

Lead compound: Structural analogs are explored for anxiety and depression therapies .

-

PET radioligands: -labeled derivatives enable serotonin receptor imaging .

Industrial Uses

-

Surfactants: Trifluoromethyl groups improve thermal stability in lubricants .

-

Agrochemicals: Serves as an intermediate in herbicide synthesis .

| Hazard | Category | Precautions |

|---|---|---|

| Acute toxicity (oral) | 4 (H302) | Avoid ingestion |

| Skin irritation | 2 (H315) | Use protective gloves |

| Eye irritation | 2A (H319) | Safety goggles |

Comparison with Structural Analogs

| Compound | Molecular Formula | Bioactivity (IC) | Key Difference |

|---|---|---|---|

| N-Methyl-2-(3-TFMP)propan-2-amine | 5-HT: 150 nM | Meta-substituted phenyl | |

| N-Ethyl-2-(4-TFMP)propan-2-amine | 5-HT: 210 nM | Ethyl vs. methyl group |

The para-substituted trifluoromethyl group in the target compound enhances receptor selectivity compared to meta-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume